molecular formula C14H9N5S2 B11491723 6-[(E)-2-(pyridin-3-yl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(pyridin-3-yl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11491723
M. Wt: 311.4 g/mol
InChI Key: QJNGFKLCVFTKIN-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(E)-2-(pyridin-3-yl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a combination of pyridine, thiophene, triazole, and thiadiazole rings. This unique structure endows the compound with a range of interesting chemical and biological properties, making it a subject of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-2-(pyridin-3-yl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.

    Introduction of the Pyridine and Thiophene Rings: The triazole intermediate is then subjected to a series of coupling reactions with pyridine and thiophene derivatives under conditions such as palladium-catalyzed cross-coupling reactions.

    Final Cyclization: The final step involves cyclization to form the triazolo[3,4-b][1,3,4]thiadiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-2-(pyridin-3-yl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

6-[(E)-2-(pyridin-3-yl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structure and reactivity.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific electronic, optical, or catalytic properties.

Mechanism of Action

The mechanism of action of 6-[(E)-2-(pyridin-3-yl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Di(4-pyridyl)ethylene: A compound with a similar pyridine structure but lacking the thiophene and triazole rings.

    4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: A compound with a similar thiophene and pyridine structure but different heterocyclic core.

Uniqueness

6-[(E)-2-(pyridin-3-yl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H9N5S2

Molecular Weight

311.4 g/mol

IUPAC Name

6-[(E)-2-pyridin-3-ylethenyl]-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H9N5S2/c1-3-10(9-15-7-1)5-6-12-18-19-13(11-4-2-8-20-11)16-17-14(19)21-12/h1-9H/b6-5+

InChI Key

QJNGFKLCVFTKIN-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CS4

Canonical SMILES

C1=CC(=CN=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.